molecular formula C14H12ClFN2O B5130565 N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea

N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea

Cat. No. B5130565
M. Wt: 278.71 g/mol
InChI Key: ADSUTYNVUAOYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea, also known as CFMU, is a chemical compound that has gained attention in the field of scientific research due to its potential uses in various applications. CFMU is a urea derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes or receptors. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell growth and division. In Alzheimer's disease, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea inhibits the activity of acetylcholinesterase, leading to an increase in acetylcholine levels and improved cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea inhibits cell growth and division, leading to cell death. In Alzheimer's disease, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea improves cognitive function by increasing acetylcholine levels in the brain. N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to have potent anticancer and anti-Alzheimer's disease activity, making it a promising candidate for further research. However, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to study.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea. One area of interest is its potential use in combination with other anticancer drugs to improve their efficacy. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea could be modified to improve its solubility in water, making it easier to work with in lab experiments. Further research is also needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea and its potential uses in other diseases beyond cancer and Alzheimer's disease.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea can be synthesized through a multistep process starting with the reaction of 3-chloro-4-fluoroaniline with 4-methylphenyl isocyanate in the presence of a base. The resulting intermediate is then treated with phosgene to obtain the final product, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use in cancer research. N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been studied for its use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-2-4-10(5-3-9)17-14(19)18-11-6-7-13(16)12(15)8-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSUTYNVUAOYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.